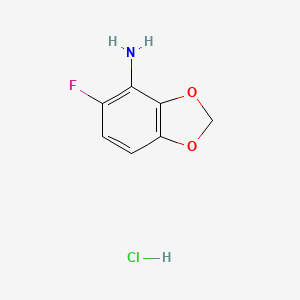

5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is known for its unique chemical structure, which includes a fluorine atom attached to a benzodioxole ring, making it a subject of interest for researchers.

Métodos De Preparación

The synthesis of 5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride involves several steps. One common method includes the use of palladium-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Análisis De Reacciones Químicas

5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride serves as a vital building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in organic synthesis. The presence of the fluorine atom increases its electrophilicity, facilitating reactions that are crucial for developing new compounds.

Biology

The biological applications of this compound are particularly noteworthy. Research indicates that it may influence cell signaling pathways and neurotransmitter systems in the brain. Preliminary studies suggest potential therapeutic effects in treating mood disorders such as depression and anxiety by modulating serotonin and dopamine pathways.

Case Study: Neurotransmitter Modulation

A study explored the effects of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin levels after administration, suggesting its potential use as an antidepressant agent .

Medicine

In medicinal chemistry, this compound has been investigated for its therapeutic potential against various conditions. Its structural similarities to known drugs have prompted studies into its efficacy as an antidepressant and anxiolytic agent.

Case Study: Antidepressant Properties

Research published in a pharmacological journal reported that this compound displayed similar efficacy to established antidepressants in preclinical models. The study highlighted its favorable pharmacokinetic profile and lower side effects compared to traditional therapies .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly serotonin and dopamine pathways, which are associated with mood regulation and cognitive function. Further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride can be compared with other similar compounds, such as:

5-Fluorobenzo[d][1,3]dioxol-4-amine: This compound shares a similar structure but lacks the hydrochloride group.

1,3-Benzodioxol-4-amine: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.

The presence of the fluorine atom and the hydrochloride group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Actividad Biológica

5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride is a chemical compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

5-Fluoro-1,3-benzodioxol-4-amine is known for its significant role in biochemical reactions, particularly through interactions with various enzymes. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can either inhibit or activate these enzymes depending on the isoform involved and the concentration of the compound.

Key Interactions:

- Cytochrome P450 Enzymes : Plays a role in drug metabolism.

- Protein Binding : Interacts with proteins like albumin, influencing its distribution and bioavailability.

Cellular Effects

The cellular effects of 5-Fluoro-1,3-benzodioxol-4-amine vary based on cell type and concentration. In neuronal cells, it modulates neurotransmitter signaling pathways, affecting the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to altered cellular functions and metabolic processes.

- Monoamine Oxidase Inhibition : Increases levels of neurotransmitters by inhibiting their breakdown.

- Gene Expression Modulation : Influences transcription factors and regulatory proteins, impacting cellular metabolism.

Metabolic Pathways

The compound is primarily involved in metabolic pathways mediated by cytochrome P450 enzymes. Its oxidation leads to the formation of various metabolites that can interact with other biomolecules, affecting metabolic flux within the body.

Transport and Distribution

The transport of 5-Fluoro-1,3-benzodioxol-4-amine within biological systems is facilitated by specific transporters. Organic cation transporters play a critical role in its cellular uptake. Once inside cells, the compound can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The localization of this compound within cells is determined by targeting signals and post-translational modifications. It can be directed to organelles such as mitochondria or the nucleus, where it exerts various effects on cellular function.

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Fluoro-1,3-benzodioxole | Similar enzyme interactions | Lacks fluorine at the 5-position |

| 5-Fluoro-2,3-dihydro-1,4-benzodioxine | Potentially different pharmacokinetics | Structural differences affect reactivity |

| 5-Fluoro-1,3-benzodioxole-4-carboxylic acid | Varying effects on metabolic pathways | Carboxylic acid group alters interactions |

Scientific Research Applications

5-Fluoro-1,3-benzodioxol-4-amine has several applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for potential biological activities and interactions with biological targets.

- Medicine : Explored for therapeutic properties and as a precursor in drug development.

- Industry : Utilized in producing specialty chemicals and materials.

Study on Enzyme Interaction

A study profiling various chemicals found that 5-Fluoro-1,3-benzodioxol-4-amine showed significant activity as an inhibitor of specific enzymatic pathways. This was particularly noted in assays involving cytochrome P450 enzymes where it demonstrated both activation and inhibition profiles depending on the context .

Cancer Research

Research has indicated that derivatives of benzodioxole compounds exhibit potential anti-cancer properties by targeting specific kinases involved in tumor growth. For instance, compounds related to 5-Fluoro-1,3-benzodioxol-4-amine have been shown to inhibit Src family kinases (SFKs), which are critical for cancer progression .

Propiedades

IUPAC Name |

5-fluoro-1,3-benzodioxol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-2H,3,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXSQGOAKIQTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.